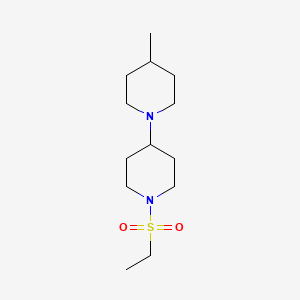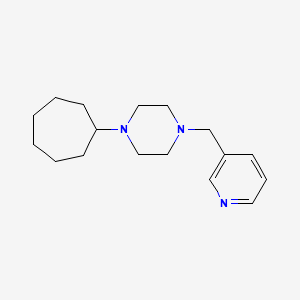![molecular formula C29H26N2O5 B10881379 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10881379.png)
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound featuring a furan ring substituted with cyano and methoxyphenyl groups, and an acetamide moiety linked to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the furan derivative with 2-(2,6-dimethylphenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins or nucleic acids, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-cyano-4,5-bis(4-methoxyphenyl)thiophene-2-yl]-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[3-cyano-4,5-bis(4-methoxyphenyl)pyrrole-2-yl]-2-(2,6-dimethylphenoxy)acetamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide lies in its furan ring, which imparts different electronic properties compared to thiophene or pyrrole analogs. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C29H26N2O5 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C29H26N2O5/c1-18-6-5-7-19(2)27(18)35-17-25(32)31-29-24(16-30)26(20-8-12-22(33-3)13-9-20)28(36-29)21-10-14-23(34-4)15-11-21/h5-15H,17H2,1-4H3,(H,31,32) |
InChI Key |
MOSDWXIEUBVKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10881298.png)
![2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10881312.png)

methanone](/img/structure/B10881317.png)
![N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881323.png)
methanone](/img/structure/B10881324.png)
methanone](/img/structure/B10881329.png)
![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10881359.png)
![(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10881365.png)
![2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10881367.png)
![7-(furan-2-ylmethyl)-2-[(4-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881371.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881381.png)

